molecular formula C12H17N3O2 B5413098 N-{3-[(propylcarbamoyl)amino]phenyl}acetamide

N-{3-[(propylcarbamoyl)amino]phenyl}acetamide

Cat. No.: B5413098
M. Wt: 235.28 g/mol
InChI Key: RNDJTMGUZKWTIR-UHFFFAOYSA-N
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Description

N-{3-[(propylcarbamoyl)amino]phenyl}acetamide is an organic compound with the molecular formula C12H17N3O2 This compound is characterized by the presence of a phenyl ring substituted with a propylcarbamoyl group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(propylcarbamoyl)amino]phenyl}acetamide typically involves the reaction of 3-nitroaniline with propyl isocyanate to form the intermediate 3-(propylcarbamoyl)aniline. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Commonly used solvents include dichloromethane or ethanol

    Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reactions

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(propylcarbamoyl)amino]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and carbamoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or nitro compounds

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted amides or carbamates

Scientific Research Applications

N-{3-[(propylcarbamoyl)amino]phenyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{3-[(propylcarbamoyl)amino]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-dimethylaminopropyl)methacrylamide
  • N-(3-dimethylaminopropyl)acrylamide
  • N-(3-dimethylaminopropyl)acetamide

Uniqueness

N-{3-[(propylcarbamoyl)amino]phenyl}acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities.

Properties

IUPAC Name

N-[3-(propylcarbamoylamino)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-3-7-13-12(17)15-11-6-4-5-10(8-11)14-9(2)16/h4-6,8H,3,7H2,1-2H3,(H,14,16)(H2,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDJTMGUZKWTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=CC=CC(=C1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797287
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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